Ledismase
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Overview
Description
Ledismase is a peptide compound with the molecular formula C679H1083N203O224S4 and a molecular weight of 15802.35.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ledismase involves the recombinant expression of its peptide sequence in genetically modified organisms. The peptide sequence is ATKAVCVLKG DGPVQGIINF EQKESNGPVK VWGSIKGLTE GLHGFHVHEF GDNTAGCTSA GPHFNPLSRK HGGPKDEERH VGDLGNVTAD KDGVADVSIE DSVISLSGDH CIIGRTLVVH EKADDLGKGG NEESTKTGNA GSRLACGVIG IAQ, with a disulfide bridge between cysteine residues at positions 57 and 146 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. The peptide is then purified through a series of chromatographic techniques to achieve the desired purity and activity levels.
Chemical Reactions Analysis
Types of Reactions
Ledismase primarily undergoes oxidation and reduction reactions due to its active oxygen scavenging properties. It can also participate in substitution reactions involving its amino acid residues.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as dithiothreitol or β-mercaptoethanol.
Substitution: Amino acid residues in this compound can be substituted using specific reagents that target peptide bonds.
Major Products
The major products of these reactions include oxidized or reduced forms of this compound, as well as modified peptides with substituted amino acid residues.
Scientific Research Applications
Ledismase has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes involving oxidative stress and its potential as an antioxidant.
Medicine: Explored for its therapeutic potential in conditions related to oxidative stress and inflammation.
Mechanism of Action
Ledismase exerts its effects primarily through its active oxygen scavenging properties. It targets reactive oxygen species (ROS) and neutralizes them, thereby reducing oxidative stress in biological systems. The molecular pathways involved include the interaction with ROS and the subsequent reduction of oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
Superoxide Dismutase (SOD): Another enzyme with antioxidant properties that catalyzes the dismutation of superoxide radicals.
Catalase: An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.
Glutathione Peroxidase: An enzyme that reduces hydrogen peroxide and organic hydroperoxides using glutathione.
Uniqueness
Ledismase is unique due to its specific peptide sequence and the presence of a disulfide bridge, which contributes to its stability and activity. Unlike other antioxidant enzymes, this compound is a synthetic peptide with customizable properties, making it a versatile tool for research and industrial applications .
Properties
IUPAC Name |
dicopper;dizinc |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.2Zn/q4*+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASYFLCWHMPGKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu+2].[Cu+2].[Zn+2].[Zn+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2Zn2+8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149394-67-2 |
Source
|
Record name | Ledismase [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149394672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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